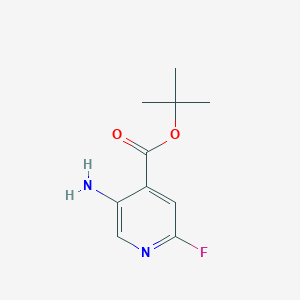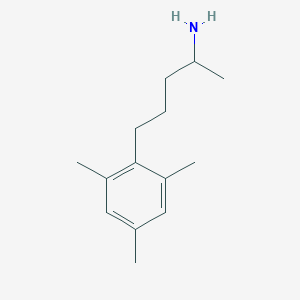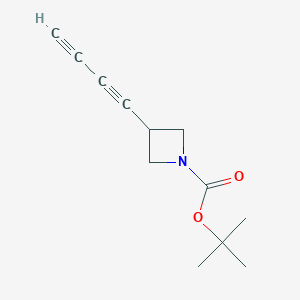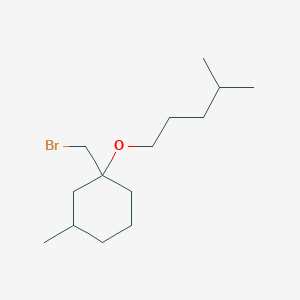
2-(Naphthalen-1-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)azetidine is an organic compound that features a four-membered azetidine ring fused with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods: While specific industrial production methods for 2-(Naphthalen-1-yl)azetidine are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Naphthalen-1-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can yield different azetidine derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted azetidines.
Applications De Recherche Scientifique
2-(Naphthalen-1-yl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential neuroprotective effects in brain ischemia/reperfusion injury.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-yl)azetidine involves its interaction with various molecular targets and pathways. For instance, in neuroprotection, it modulates inflammation, scavenges free radicals, and ameliorates oxidative stress by upregulating enzymes like superoxide dismutase and catalase . It also affects mitochondrial ATP levels and activities of enzymes such as Na+/K±ATPase and cytochrome c oxidase .
Comparaison Avec Des Composés Similaires
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: Another azetidine derivative with neuroprotective properties.
Aziridines: Similar three-membered ring compounds used in polymer chemistry.
Pyrrolidines: Five-membered ring analogs with diverse biological activities.
Uniqueness: 2-(Naphthalen-1-yl)azetidine is unique due to its specific structural combination of the azetidine ring and naphthalene moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H13N |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
2-naphthalen-1-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-13/h1-7,13-14H,8-9H2 |
Clé InChI |
QLVAWUHXMSCFOX-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)


![1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B15308755.png)
![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)
![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)
![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)


![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)


